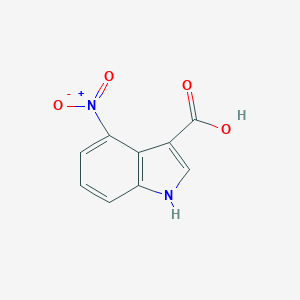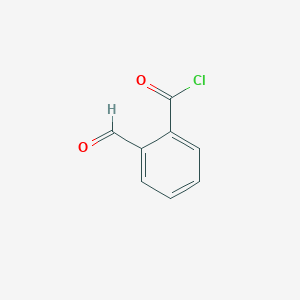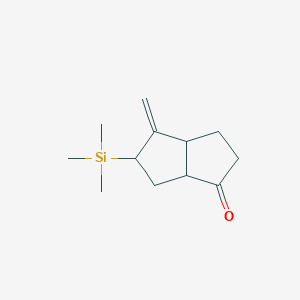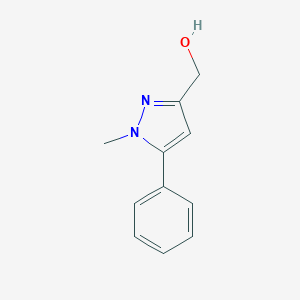
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Overview
Description
“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is a member of pyrazoles and a ring assembly . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular formula of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is C11H12N2O . The InChI string is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=N1)CO)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The molecular weight of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 188.094963011 g/mol . The topological polar surface area is 38 Ų .Scientific Research Applications
Synthesis and Crystal Structures :
- Synthesis techniques and crystal structures of similar pyrazole derivatives have been a major focus. For instance, the synthesis and characterization of compounds like "(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone" involve techniques like NMR, MS, and IR spectra data, and X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
Biological Activities :
- Various pyrazole derivatives have been explored for their biological activities, including antimicrobial properties. For example, derivatives synthesized by condensing chalcones with isoniazid showed significant antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
- Other derivatives have exhibited potential as herbicides and insecticides (Wang, Wu, Liu, Li, Song, & Li, 2015).
Material Science Applications :
- Pyrazole derivatives have been used in material science, particularly in corrosion inhibition. For example, certain pyrazole derivatives demonstrated significant inhibition efficiency for mild steel in hydrochloric acid solution (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Chemical Properties and Applications :
- Research into the chemical properties of these compounds has led to applications in various fields, including organic synthesis and chemical reactions. For instance, the study of a Ni(II) complex with a ligand derived from a pyrazole demonstrated interesting structural properties (Vafazadeh, Mansouri, & Willis, 2020).
Photochemical Studies :
- The photochemistry of phenyl-substituted 1-methylpyrazoles has been explored, revealing insights into phototransposition mechanisms and the formation of various intermediates and products (Pavlik & Kebede, 1997).
properties
IUPAC Name |
(1-methyl-5-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCKKOZJKHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559287 | |
| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
124344-98-5 | |
| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

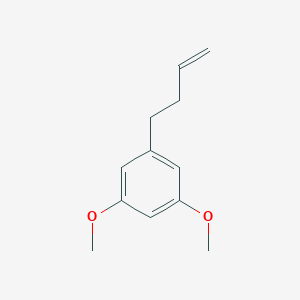
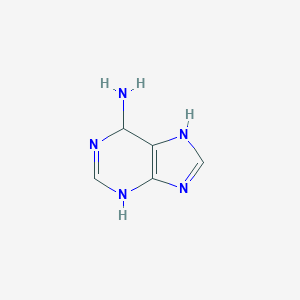
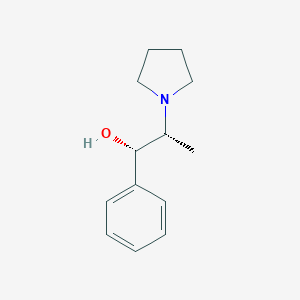


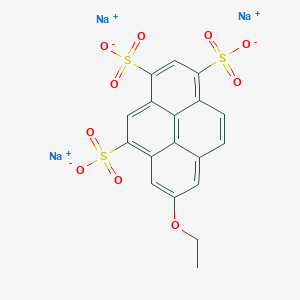
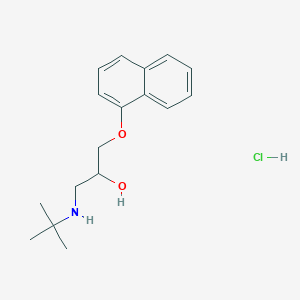
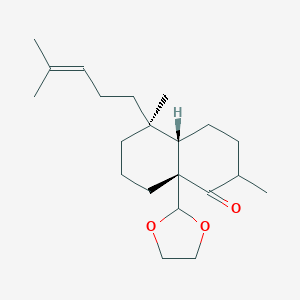
silyl](/img/structure/B55129.png)
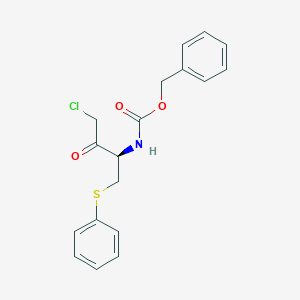
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
